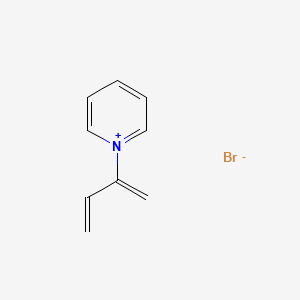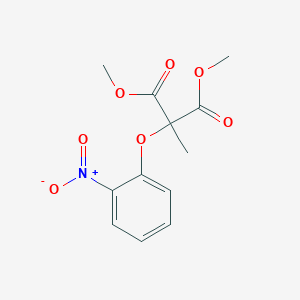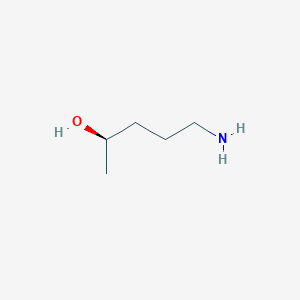
2-Pentanol, 5-amino-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanol, 5-amino-, ®-: is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image®-5-Amino-2-pentanol and is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a five-carbon chain. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One of the primary methods for synthesizing 5-amino-1-pentanol involves the reductive amination of biomass-derived dihydropyran.
Hydrogenation of Furfural: Another method involves the complete hydrogenation of furfural to produce tetrahydrofurfuryl alcohol, which then undergoes ring expansion and dehydration to form dihydropyran.
Industrial Production Methods: The industrial production of 5-amino-1-pentanol typically involves continuous processes using nickel-hydrotalcite catalysts. These processes are designed to maximize yield and minimize waste, making them more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be synthesized through reductive amination, as mentioned earlier.
Substitution: It can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Nickel Catalysts: Used in reductive amination processes.
Ammonia and Hydrogen: Employed in the reductive amination of dihydropyran.
Major Products:
5-Amino-1-pentanol: The primary product of reductive amination.
4-Penten-1-amine, Piperidine, and 1-Pentylamine: Products formed when 5-amino-1-pentanol undergoes dehydration over ytterbium (III) oxide.
Applications De Recherche Scientifique
Chemistry:
Building Block for Biodegradable Polymers: 5-Amino-1-pentanol is used as a building block for biodegradable polyesteramides, which have applications in creating environmentally friendly plastics.
Biology and Medicine:
Absorption of Carbon Dioxide: Amino alcohols like 5-amino-1-pentanol are studied for their potential in absorbing carbon dioxide, which has implications for environmental science and medical applications.
Industry:
Synthesis of Valerolactam: This compound is a starting material for valerolactam, a monomer used in the production of polyamides.
Mécanisme D'action
The mechanism of action for 5-amino-1-pentanol primarily involves its bifunctional nature, allowing it to participate in various chemical reactions. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and industrial applications .
Comparaison Avec Des Composés Similaires
5-Aminopentanol-1: Another name for 5-amino-1-pentanol, highlighting its structural similarity.
Uniqueness:
Chirality: The ®-configuration of 5-amino-1-pentanol gives it unique properties in terms of reactivity and interaction with other chiral molecules.
Bifunctionality: The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions and applications, making it more versatile than similar compounds.
Propriétés
Numéro CAS |
183668-70-4 |
|---|---|
Formule moléculaire |
C5H13NO |
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2R)-5-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
Clé InChI |
VJGRDSFPHUTBBE-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](CCCN)O |
SMILES canonique |
CC(CCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
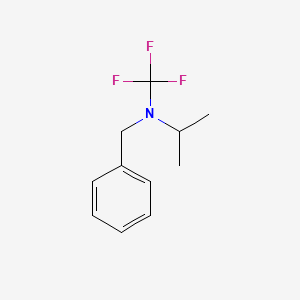
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
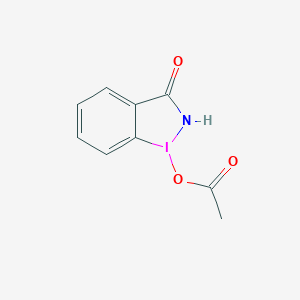
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
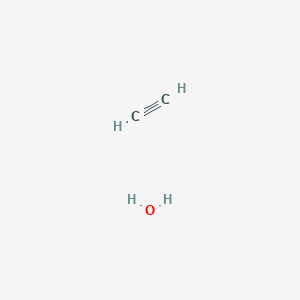
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
